N-(Hex-5-en-2-yl)-3-methylaniline
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Overview
Description
N-(Hex-5-en-2-yl)-3-methylaniline is an organic compound that belongs to the class of anilines It features a hex-5-en-2-yl group attached to the nitrogen atom of a 3-methylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hex-5-en-2-yl)-3-methylaniline can be achieved through several methods. One common approach involves the reductive amination of 3-methylaniline with hex-5-en-2-one. This reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation is a preferred method due to its scalability and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(Hex-5-en-2-yl)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
N-(Hex-5-en-2-yl)-3-methylaniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(Hex-5-en-2-yl)-3-methylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(Hex-5-en-2-yl)aniline
- N-(Hex-5-en-2-yl)-2-methylaniline
- N-(Hex-5-en-2-yl)-4-methylaniline
Uniqueness
N-(Hex-5-en-2-yl)-3-methylaniline is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-hex-5-en-2-yl-3-methylaniline |
InChI |
InChI=1S/C13H19N/c1-4-5-8-12(3)14-13-9-6-7-11(2)10-13/h4,6-7,9-10,12,14H,1,5,8H2,2-3H3 |
InChI Key |
YOFMCXRWJCKGJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)CCC=C |
Origin of Product |
United States |
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